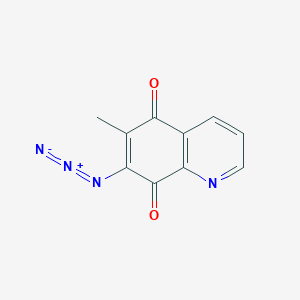

5,8-Quinolinedione, 7-azido-6-methyl-

CAS No.: 61324-52-5

Cat. No.: VC19542188

Molecular Formula: C10H6N4O2

Molecular Weight: 214.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61324-52-5 |

|---|---|

| Molecular Formula | C10H6N4O2 |

| Molecular Weight | 214.18 g/mol |

| IUPAC Name | 7-azido-6-methylquinoline-5,8-dione |

| Standard InChI | InChI=1S/C10H6N4O2/c1-5-7(13-14-11)10(16)8-6(9(5)15)3-2-4-12-8/h2-4H,1H3 |

| Standard InChI Key | BVBNNUFPYXYFIH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)C2=C(C1=O)C=CC=N2)N=[N+]=[N-] |

Introduction

Structural Characteristics

Molecular Formula and Properties

The compound has the molecular formula C₁₀H₆N₄O₂, with a molecular weight of 214.18 g/mol . Key structural features include:

-

Quinoline core: A bicyclic aromatic system with ketone groups at positions 5 and 8.

-

Methyl group: Attached at position 6, influencing steric and electronic effects.

-

Azide group: A reactive substituent at position 7, enabling participation in click chemistry (e.g., Huisgen cycloaddition) or serving as a leaving group in nucleophilic substitutions.

Table 1: Physicochemical Properties of 7-Azido-6-Methyl-5,8-Quinolinedione

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₆N₄O₂ | |

| Molecular Weight | 214.18 g/mol | |

| LogP | ~1.5 (estimated) | |

| PSA (Polar Surface Area) | 96.78 Ų |

Note: LogP and PSA values are inferred from structurally similar compounds due to limited direct data.

Synthetic Approaches

General Strategies for Quinoline-5,8-Dione Derivatives

The synthesis of 7-azido-6-methyl-5,8-quinolinedione likely follows methods outlined in patents and literature for analogous quinoline derivatives . Key steps include:

-

Formation of the quinoline core: Often achieved via cyclization reactions, such as the Gould-Jacob reaction or modifications of the Skraup synthesis.

-

Halogenation: Introducing a leaving group (e.g., bromine) at position 7 to enable subsequent substitution.

-

Azide substitution: Replacing the halogen with an azide group using sodium azide (NaN₃) under mild conditions.

Table 2: Hypothetical Synthetic Pathway for 7-Azido-6-Methyl-5,8-Quinolinedione

| Step | Reaction | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Synthesis of 6-methylquinoline | Cyclization of aniline derivatives | 6-Methylquinoline |

| 2 | Halogenation at position 7 | Br₂, FeCl₃, or NBS | 7-Bromo-6-methylquinoline |

| 3 | Azide substitution | NaN₃, DMF, 80°C | 7-Azido-6-methylquinoline |

| 4 | Oxidation to 5,8-dione | CrO₃, H₂SO₄ | 7-Azido-6-methyl-5,8-quinolinedione |

Adapted from methods for related quinoline derivatives .

Functional and Biological Properties

Reactivity of the Azide Group

The azide moiety enables participation in bioorthogonal reactions, such as:

-

Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation to alkyne-containing molecules.

-

Nucleophilic substitution: Replacement with amines, thiols, or other nucleophiles under specific conditions.

Enzymatic Interactions

While direct studies on this compound are scarce, related quinoline-5,8-diones exhibit activity as:

-

Transglutaminase 2 (TGase 2) inhibitors: Quinoline derivatives with halogen or azide groups have shown efficacy in modulating TGase 2, a target in inflammatory and neurodegenerative diseases .

-

NQO1 substrates: Quinoline-5,8-diones with electron-deficient cores (e.g., azides) may act as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), influencing redox balance in cancer cells .

Table 3: Comparative Enzymatic Activity of Quinoline-5,8-Dione Derivatives

Research Gaps and Future Directions

Unexplored Applications

-

Anticancer agents: The azide group’s reactivity could enable targeted drug delivery or prodrug activation.

-

Imaging probes: Conjugation with fluorescent tags via click chemistry for cellular tracking.

Challenges in Synthesis and Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume